Cas no 51624-35-2 (2-Chlorobiphenyl-2',3',4',5',6'-d5)
2-Chlorobiphenyl-2',3',4',5',6'-d5 Chemical and Physical Properties
Names and Identifiers
-
- 2-chlorodiphenyl-2',3',4',5',6'-d5
- 2-Chloro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
- 1,1'-Biphenyl-2,3,4,5,6-d5, 2'-chloro- (9CI); 2-Chlorobiphenyl D5; 2'-Chloro-2,3,4,5,6-pentadeuterio-1,1'-biphenyl
- 2'-Chlorodiphenyl-2,3,4,5,6-d5
- 51624-35-2
- 2-Chlorobiphenyl-2',3',4',5',6'-d5
- D98713
- 2'-Chlorodiphenyl-2,3,4,5,6-d5, 98 atom % D
- 1-(2-chlorophenyl)-2,3,4,5,6-pentadeuteriobenzene
- PCB No. 1 D5 100 microg/mL in Isooctane
- CID 16217485
- 2-Chlorobiphenyl-2 inverted exclamation marka,3 inverted exclamation marka,4 inverted exclamation marka,5 inverted exclamation marka,6 inverted exclamation marka-d5
- HY-W015267S
- 2-chloro(2',3',4',5',6'-?H?)-1,1'-biphenyl
- CS-0566696
- DB-303230
- DTXSID40584415
-
- Inchi: 1S/C12H9Cl/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H/i1D,2D,3D,6D,7D
- InChI Key: LAXBNTIAOJWAOP-FSTBWYLISA-N
- SMILES: ClC1C=CC=CC=1C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 193.0706617g/mol
- Monoisotopic Mass: 193.0706617g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.162
- Melting Point: 32 ºC
- Boiling Point: 274 °C at 760 mmHg
- Flash Point: 115.918 °C
2-Chlorobiphenyl-2',3',4',5',6'-d5 Security Information
- Hazardous Material transportation number:UN 3432
- WGK Germany:3
- Hazard Category Code: R33;R50/53
- Safety Instruction: S35;S60;S61
-
Hazardous Material Identification:
- Risk Phrases:R33;R50/53
2-Chlorobiphenyl-2',3',4',5',6'-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C364794-1mg |
2-Chlorobiphenyl-2',3',4',5',6'-d5 |
51624-35-2 | 1mg |
$ 64.00 | 2023-04-18 | ||
| TRC | C364794-5mg |
2-Chlorobiphenyl-2',3',4',5',6'-d5 |
51624-35-2 | 5mg |
$ 110.00 | 2023-04-18 | ||
| TRC | C364794-10mg |
2-Chlorobiphenyl-2',3',4',5',6'-d5 |
51624-35-2 | 10mg |
$ 155.00 | 2023-04-18 | ||
| A2B Chem LLC | AG18082-50mg |
2-CHLORODIPHENYL-2',3',4',5',6'-D5 |
51624-35-2 | 50mg |
$333.00 | 2024-04-19 | ||
| A2B Chem LLC | AG18082-100mg |
2-CHLORODIPHENYL-2',3',4',5',6'-D5 |
51624-35-2 | 100mg |
$462.00 | 2024-04-19 |
2-Chlorobiphenyl-2',3',4',5',6'-d5 Related Literature
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-Chlorobiphenyl-2',3',4',5',6'-d5
Compound CAS No 51624-35-2: 2-Chlorobiphenyl-2',3',4',5',6'-d5
Compound CAS No 51624-35-2, also known as 2-Chlorobiphenyl-2',3',4',5',6'-d5, is a highly specialized chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of biphenyl, with a chlorine atom at the 2-position and deuterium atoms at the 2',3',4',5', and 6' positions of the second benzene ring. The presence of deuterium in this compound makes it particularly interesting for studies involving isotopic labeling, which is crucial for understanding molecular dynamics and reaction mechanisms.
The synthesis of Compound CAS No 51624-35-2 involves advanced techniques in organic chemistry, including Friedel-Crafts alkylation and subsequent deuteration processes. Recent advancements in catalytic deuteration have made it possible to produce this compound with high isotopic purity, which is essential for its applications in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Researchers have utilized this compound to study the effects of deuterium substitution on the electronic properties and reactivity of aromatic systems, providing valuable insights into the fundamental principles of organic chemistry.
In the field of pharmacology, Compound CAS No 51624-35-2 has been employed as a tracer in metabolic studies. Deuterated compounds like this one are often used to track the fate of molecules within biological systems, as their isotopic labels allow for precise monitoring using mass spectrometry. Recent studies have demonstrated the utility of this compound in investigating enzyme kinetics and drug metabolism pathways, contributing to the development of more efficient therapeutic agents.
The material properties of Compound CAS No 51624-35-2 have also been explored in depth. Its unique electronic structure, influenced by both the chlorine atom and deuterium substitution, makes it a promising candidate for applications in optoelectronic materials. Researchers have reported that this compound exhibits interesting photoluminescence properties, which could be harnessed in next-generation light-emitting diodes (LEDs) and solar cells. Furthermore, its thermal stability has been tested under various conditions, revealing its potential as a high-performance polymer additive.
From an environmental perspective, Compound CAS No 51624-35-2 has been studied for its degradation pathways under different environmental conditions. Understanding how such compounds break down is critical for assessing their impact on ecosystems and developing strategies for pollution control. Recent findings suggest that the presence of deuterium may influence the rate of degradation, offering new insights into the role of isotopes in environmental chemistry.
In conclusion, Compound CAS No 51624-35-2 (2-Chlorobiphenyl-2',3',4',5',6'-d5) is a versatile compound with applications spanning multiple disciplines. Its unique chemical structure and isotopic labeling make it an invaluable tool for researchers seeking to explore fundamental chemical principles and develop innovative materials and pharmaceuticals. As advancements in synthetic methods and analytical techniques continue to emerge, the potential uses of this compound are expected to expand further, solidifying its role as a key player in modern chemical research.
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